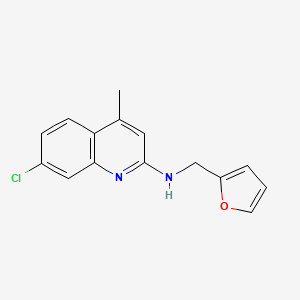
7-chloro-N-(2-furylmethyl)-4-methyl-2-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-N-(2-furylmethyl)-4-methyl-2-quinolinamine, also known as Cilostazol, is a medication that is used to treat peripheral artery disease (PAD) and intermittent claudication. It is a phosphodiesterase III inhibitor that works by increasing blood flow to the legs, reducing pain and improving walking distance.
作用機序
7-chloro-N-(2-furylmethyl)-4-methyl-2-quinolinamine works by inhibiting phosphodiesterase III, an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, this compound increases the levels of cAMP and cGMP, leading to vasodilation and increased blood flow to the legs. It also inhibits platelet aggregation and reduces inflammation, which further improves blood flow and reduces pain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase nitric oxide production, which leads to vasodilation and improved blood flow. It also inhibits the expression of adhesion molecules, reducing inflammation and improving endothelial function. This compound has also been shown to reduce oxidative stress and improve mitochondrial function, which may contribute to its therapeutic effects.
実験室実験の利点と制限
7-chloro-N-(2-furylmethyl)-4-methyl-2-quinolinamine has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying vascular biology and platelet function. It is also readily available and has a long shelf-life, making it a convenient reagent for experiments. However, this compound has some limitations. It is a relatively complex molecule, which may limit its use in certain assays. It is also a phosphodiesterase inhibitor, which may have off-target effects on other signaling pathways.
将来の方向性
There are several future directions for research on 7-chloro-N-(2-furylmethyl)-4-methyl-2-quinolinamine. One area of interest is its potential use in stroke prevention. This compound has been shown to improve cerebral blood flow and reduce inflammation, making it a promising therapeutic agent for stroke prevention. Another area of interest is its potential use in diabetic neuropathy. This compound has been shown to improve nerve function and reduce pain in diabetic neuropathy patients. Further research is needed to determine the optimal dosing and duration of treatment for these conditions. Additionally, there is a need for more studies on the long-term safety and efficacy of this compound, particularly in elderly patients and those with comorbidities.
合成法
7-chloro-N-(2-furylmethyl)-4-methyl-2-quinolinamine is synthesized by reacting 2-furylmethylamine with 7-chloro-4-methyl-2-quinolinone in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then treated with phosphorus oxychloride to form the final product, this compound. The synthesis method has been optimized to improve yield and purity, making it a cost-effective process.
科学的研究の応用
7-chloro-N-(2-furylmethyl)-4-methyl-2-quinolinamine has been extensively studied for its effects on PAD and intermittent claudication. Clinical trials have shown that this compound improves walking distance and reduces pain in patients with PAD. It has also been studied for its potential use in other conditions such as stroke prevention, diabetic neuropathy, and vascular dementia. This compound has been shown to have anti-inflammatory and antiplatelet effects, making it a promising therapeutic agent for a range of cardiovascular and cerebrovascular diseases.
特性
IUPAC Name |
7-chloro-N-(furan-2-ylmethyl)-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-10-7-15(17-9-12-3-2-6-19-12)18-14-8-11(16)4-5-13(10)14/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWXRICVMTXCLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4972183.png)
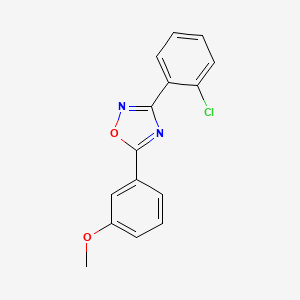
![{4-[2-(2-methoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4972195.png)
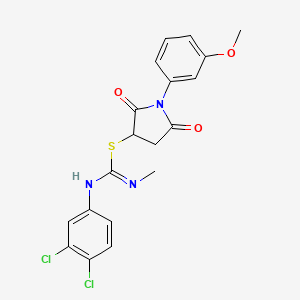
![3-methyl-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B4972210.png)
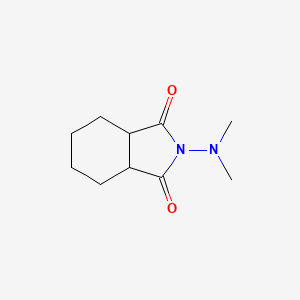

![N~2~-[(dimethylamino)sulfonyl]-N~1~-[3-(methylthio)phenyl]-N~2~-phenylglycinamide](/img/structure/B4972229.png)
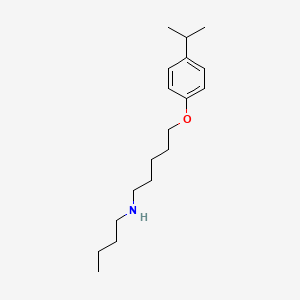
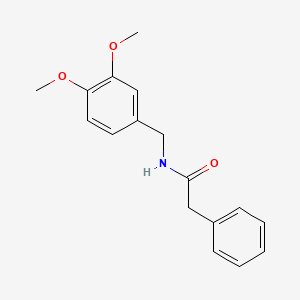
![1-(2,5-dimethoxyphenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4972251.png)
![2-methoxy-5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4972261.png)
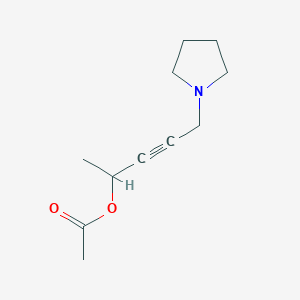
![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B4972273.png)